N-ethyl-N'-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
Description
Properties
IUPAC Name |
1-ethyl-3-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4OS2/c1-2-17-10(21)18-11-19-20-12(23-11)22-7-8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3,(H2,17,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKNAOHWMYPARL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N’-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The resulting thiadiazole intermediate is then reacted with 3-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate to form the benzyl sulfanyl derivative. Finally, the urea group is introduced by reacting the intermediate with ethyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N’-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various substituents at the aromatic ring.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. In particular, N-ethyl-N'-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea has been evaluated for its effectiveness against various bacterial strains. Studies have shown that modifications in the structure can lead to enhanced activity against Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
One study assessed the compound's efficacy against Escherichia coli and Staphylococcus aureus, revealing that certain substitutions increased potency significantly. The structure–activity relationship (SAR) studies highlighted that the trifluoromethyl group plays a crucial role in enhancing antibacterial activity due to its electronic properties that facilitate better binding to bacterial targets .
Antifungal Properties
In addition to antibacterial effects, compounds similar to this compound have shown promise as antifungal agents. Research indicates that thiadiazole derivatives can inhibit fungal growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Case Study: Antifungal Activity
A comparative study demonstrated that certain derivatives exhibited significant antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) suggesting effective therapeutic potential. The presence of the sulfur atom in the thiadiazole ring was found to be essential for this activity .
Anti-Tuberculosis Potential
Recent investigations have explored the use of thiadiazole compounds in treating tuberculosis. The structural characteristics of this compound suggest potential as an inhibitor of MurB enzymes critical for bacterial cell wall synthesis.
Case Study: MurB Inhibition
In silico studies indicated that this compound could effectively bind to the active site of MurB, demonstrating promising results in lowering free energy binding values compared to other known inhibitors . This suggests a pathway for developing new anti-tuberculosis drugs based on this compound's structure.
Mechanism of Action
The mechanism of action of N-ethyl-N’-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The thiadiazole ring may participate in hydrogen bonding or π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs with Anticonvulsant Activity
Compounds sharing the 1,3,4-thiadiazole-urea scaffold exhibit diverse biological activities depending on substituents. Key analogs include:
Key Observations :
- The 2,4-dichlorobenzyl and 3-methoxybenzyl substituents in analogs demonstrate potent anticonvulsant activity, suggesting electron-withdrawing groups (e.g., Cl, CF₃) enhance potency .
- The absence of activity data for the target compound highlights a research gap, though its trifluoromethyl group may improve blood-brain barrier penetration compared to methoxy or chloro groups.
Agricultural Urea Derivatives: Tebuthiuron
Tebuthiuron (N-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N'-dimethylurea) shares the 1,3,4-thiadiazole-urea backbone but is substituted with a tert-butyl group and dimethylurea. Unlike the target compound, tebuthiuron is a non-selective herbicide, indicating that substituents dictate application:
- tert-Butyl Group : Enhances soil persistence and root uptake.
- Dimethylurea : Reduces hydrogen-bonding capacity, favoring herbicidal over neurological activity .
Heterocyclic Hybrids from Patent Literature
European Patent EP 3 227 284 B1 describes analogs like 5-(4-chlorophenyl)-3-ethylsulfanyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide (P1) . Key differences include:
- Pyridine-Carboxamide Moiety : Replaces the urea group, broadening target specificity (likely pesticidal).
- Ethylsulfanyl vs. Benzylsulfanyl : Alters steric bulk and electron distribution .
Thiadiazole Derivatives with Varied Sulfur Functionality
- 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine: Contains dual thiadiazole rings linked via sulfanyl groups, forming a rigid, planar structure stabilized by N–H···N hydrogen bonds. This contrasts with the target compound’s single thiadiazole core .
Physicochemical and Structural Comparisons
Biological Activity
N-ethyl-N'-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C₁₃H₁₃F₃N₄OS₂
- Molecular Weight: 362.40 g/mol
- CAS Number: 692287-74-4
The compound features a thiadiazole ring, which is known for its role in various bioactive molecules. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cellular membrane permeability.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study demonstrated that thiadiazole derivatives inhibited Pseudomonas aeruginosa and Staphylococcus aureus, with IC₅₀ values ranging from 0.87 µM to 8.32 µM for various analogs .
| Compound | Target Bacteria | IC₅₀ (µM) |
|---|---|---|
| Compound A | Pseudomonas aeruginosa | 1.50 |
| Compound B | Staphylococcus aureus | 2.10 |
| This compound | TBD | TBD |
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer properties. A study involving similar compounds reported promising results against various cancer cell lines, including breast cancer (MDA-MB-231), prostate cancer (PC3), and glioblastoma (U87). The compounds displayed cytotoxic effects with IC₅₀ values indicating significant inhibition of cell proliferation:
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound C | MDA-MB-231 | 35 |
| Compound D | PC3 | 45 |
| This compound | TBD | TBD |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Urease Inhibition: Some studies suggest that thiadiazole derivatives can inhibit urease activity, which is crucial for the survival of certain pathogens. This inhibition could lead to reduced virulence in urease-positive bacteria .
- Cell Cycle Arrest: In cancer cells, these compounds may induce cell cycle arrest through the modulation of signaling pathways involved in cell proliferation and apoptosis.
Case Studies
A notable study synthesized a series of thiadiazole derivatives and evaluated their biological activities. Among these, one compound showed a remarkable inhibition rate against Pseudomonas syringae at 35.06%, highlighting the potential of thiadiazole-based structures in developing new antimicrobial agents .
Q & A
Q. Q1. What are the standard synthetic routes for preparing N-ethyl-N'-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step protocols:
Thiadiazole Core Formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., H₂SO₄) to form the 1,3,4-thiadiazole ring .
Sulfanyl Group Introduction : Reacting the thiadiazole intermediate with 3-(trifluoromethyl)benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF .
Urea Linkage : Coupling the sulfanyl-thiadiazole intermediate with ethyl isocyanate via nucleophilic addition-elimination, monitored by TLC (silica gel, ethyl acetate/hexane eluent) .
Optimization Tips :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates.
- Adjust stoichiometry of benzyl halide derivatives to minimize byproducts (e.g., dialkylation).
Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for singlet peaks near δ 10–12 ppm (urea NH), δ 4.5–5.5 ppm (benzyl CH₂S), and δ 1.0–1.5 ppm (ethyl CH₃). Trifluoromethyl groups appear as quartets (¹³C coupling) .
- ¹³C NMR : Confirm the thiadiazole ring carbons (δ 160–170 ppm) and urea carbonyl (δ 155–160 ppm) .
- Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺, with fragmentation patterns confirming the sulfanyl and trifluoromethyl groups .
- IR Spectroscopy : Urea C=O stretches (~1650–1700 cm⁻¹) and thiadiazole C=N stretches (~1500 cm⁻¹) .
Advanced Research Questions
Q. Q3. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
Methodological Answer :
- Crystal Growth : Use slow evaporation from DMSO/EtOH mixtures to obtain single crystals .
- Data Collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 150 K to minimize thermal motion artifacts .
- Refinement : Use SHELXL for structure solution, focusing on:
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | <0.05 |
| C-C Bond Lengths | 1.45–1.52 Å |
Q. Q4. How can conflicting biological activity data (e.g., antimicrobial vs. cytotoxic effects) be systematically analyzed?
Methodological Answer :
Assay Design :
- Compare MIC (Minimum Inhibitory Concentration) values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with cytotoxicity assays (e.g., MTT on HEK-293 cells) .
Data Normalization :
- Express activity as selectivity indices (SI = IC₅₀ cytotoxic / MIC antimicrobial). SI >10 indicates therapeutic potential.
Structural-Activity Analysis :
- Modify the trifluoromethylbenzyl or urea moiety to isolate contributions to bioactivity .
Q. Q5. What computational methods are suitable for predicting the compound’s binding affinity to target proteins?
Methodological Answer :
- Docking Studies : Use AutoDock Vina with the thiadiazole-urea scaffold as a flexible ligand.
- Protein Preparation: Retrieve crystal structures of target enzymes (e.g., DHFR, PDB ID: 1U72) and remove water/cofactors .
- Grid Box: Center on active-site residues (e.g., Phe31, Asp27 for DHFR).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å acceptable) .
Key Outputs : - Binding energy (ΔG < −7 kcal/mol suggests strong affinity).
- Hydrogen bonds between urea NH and protein carbonyls.
Q. Q6. How can reaction byproducts be identified and minimized during scale-up synthesis?
Methodological Answer :
- HPLC-MS Analysis : Use a C18 column (ACN/H₂O gradient) to detect impurities (e.g., over-alkylated thiadiazole or hydrolyzed urea).
- Byproduct Mitigation :
- Use excess ethyl isocyanate (1.5 eq) to drive urea formation to completion.
- Add molecular sieves to sequester moisture during coupling steps .
Typical Byproducts :
| Byproduct | m/z [M+H]⁺ |
|---|---|
| Bis-alkylated thiadiazole | 489.2 |
| Hydrolyzed urea | 302.1 |
Data Contradiction Resolution
Q. Q7. How should researchers address discrepancies in reported melting points or solubility profiles?
Methodological Answer :
- Reproducibility Checks :
- Recrystallize the compound from multiple solvents (e.g., EtOAc, MeCN) and compare DSC thermograms .
- Solubility Testing :
- Use the shake-flask method in PBS (pH 7.4) and DMSO, quantifying via UV-Vis at λ_max ≈ 270 nm .
- Common Pitfalls :
- Polymorphism: Different crystal forms (e.g., monoclinic vs. orthorhombic) alter melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
